3-Indoleacetonitrile

Catalog No.
S565358
CAS No.
771-51-7
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Indoleacetonitrile

CAS Number

771-51-7

Product Name

3-Indoleacetonitrile

IUPAC Name

2-(1H-indol-3-yl)acetonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2

InChI Key

DMCPFOBLJMLSNX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N

Synonyms

indole-3-acetonitrile

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N
  • Phytoalexin: When under attack by pathogens, plants produce various defense compounds called phytoalexins. 3-IAN falls under this category, acting as a toxin against bacteria and fungi . It disrupts the invading organism's cell wall, metabolism, and reproduction, ultimately preventing successful infection .
  • Antibacterial activity: Studies have shown that 3-IAN inhibits the biofilm formation of both E. coli O157:H7 and Pseudomonas aeruginosa, two common bacterial pathogens, without affecting their overall growth . This suggests its potential application in controlling bacterial infections without harming the beneficial bacterial communities.

Potential for Antiviral Treatment

Recent research has explored the potential of 3-IAN as an antiviral agent:

  • Influenza A virus: Studies have demonstrated that 3-IAN effectively inhibits the replication of Influenza A virus both in cell cultures and in mouse models . This suggests its potential as a therapeutic option for influenza treatment.
  • SARS-CoV-2: Promising research indicates that 3-IAN exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19, in both cell cultures and mouse models . This finding warrants further investigation to explore its potential as a treatment for COVID-19.

3-Indoleacetonitrile is a chemical compound with the molecular formula C₁₀H₈N₂ and an average molecular weight of approximately 156.18 g/mol. It is classified as a phytoalexin, a type of antibiotic produced by plants in response to stress or pathogen attack. The compound is also known by its IUPAC name, 2-(1H-indol-3-yl)acetonitrile, and has a CAS Registry Number of 771-51-7. Structurally, it features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Typical for indole derivatives. Notably, it can undergo:

  • Nucleophilic Substitution: The nitrile group can be substituted under certain conditions.
  • Hydrolysis: This reaction can convert the nitrile group into a carboxylic acid.
  • Reduction: The nitrile can be reduced to an amine or aldehyde using suitable reducing agents.

Synthesis methods often involve reactions such as the Sandmeyer or Schiemann reactions, which are common for creating halogenated derivatives of indoles .

3-Indoleacetonitrile exhibits significant biological activity, particularly in antiviral applications. Recent studies have demonstrated its effectiveness against influenza A virus both in vitro and in vivo. In laboratory settings, it has shown the ability to reduce viral titers and alleviate symptoms in infected animal models. Its potential as an antiviral agent highlights its importance in pharmaceutical research .

Additionally, indole derivatives are known for their broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This makes 3-indoleacetonitrile a compound of interest in various fields of medicinal chemistry .

Several methods exist for synthesizing 3-indoleacetonitrile:

  • From Indole: The most common method involves reacting indole with acetic anhydride and sodium cyanide under controlled conditions.
  • Via Indoleacetamide: Another route includes the conversion of 3-indoleacetamide through dehydration processes.
  • Sodium Cyanide Reaction: Indole can be reacted with sodium cyanide and an appropriate alkyl halide to yield 3-indoleacetonitrile .

These methods highlight the versatility of synthetic approaches available for producing this compound.

The applications of 3-indoleacetonitrile are diverse:

  • Pharmaceuticals: Primarily used as a potential antiviral agent against influenza A virus.
  • Agriculture: Acts as a plant growth regulator due to its auxin-inhibitory properties.
  • Research: Utilized in studies exploring the biological activity of indole derivatives and their mechanisms of action .

Interaction studies involving 3-indoleacetonitrile have focused on its antiviral properties. Research indicates that it interacts with viral proteins, inhibiting their function and preventing viral replication. This interaction is critical for its effectiveness as an antiviral agent against influenza A virus. Additionally, studies have explored its interactions with other biological molecules to understand its broader pharmacological profile .

Several compounds share structural similarities with 3-indoleacetonitrile, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Indole-3-acetic acidIndole derivativeKnown for plant growth regulation
Indole-3-carboxaldehydeIndole derivativeExhibits antibacterial properties
GramineIndole derivativeDisplays neuroprotective effects
5-HydroxyindoleIndole derivativeAssociated with serotonin metabolism

The uniqueness of 3-indoleacetonitrile lies in its specific antiviral activity against influenza A virus, setting it apart from other indole derivatives that may focus on different biological activities .

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.068748264 g/mol

Monoisotopic Mass

156.068748264 g/mol

Heavy Atom Count

12

Melting Point

35 - 37 °C

UNII

AG97OFW8JW

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

771-51-7

Wikipedia

Indole-3-acetonitrile

General Manufacturing Information

1H-Indole-3-acetonitrile: INACTIVE

Dates

Modify: 2023-08-15

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